molecular formula C8H3FN2O4 B1341548 5-fluoro-7-nitro-1H-indole-2,3-dione CAS No. 954571-39-2

5-fluoro-7-nitro-1H-indole-2,3-dione

Cat. No. B1341548
CAS RN: 954571-39-2
M. Wt: 210.12 g/mol
InChI Key: WGBLCTOGPSHGGJ-UHFFFAOYSA-N
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Description

“5-fluoro-7-nitro-1H-indole-2,3-dione” is a chemical compound with the CAS Number: 954571-39-2 . It has a linear formula of C8H3FN2O4 . The compound is a yellow solid and is stored at temperatures between 0-5°C .


Molecular Structure Analysis

The InChI Code for “5-fluoro-7-nitro-1H-indole-2,3-dione” is 1S/C8H3FN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13) . This indicates the specific arrangement of atoms and bonds in the molecule.


Physical And Chemical Properties Analysis

“5-fluoro-7-nitro-1H-indole-2,3-dione” is a yellow solid . It has a molecular weight of 210.12 . The compound is stored at temperatures between 0-5°C .

Future Directions

Indole derivatives, such as “5-fluoro-7-nitro-1H-indole-2,3-dione”, have diverse biological activities and have immense potential to be explored for new therapeutic possibilities . Future research could focus on synthesizing various scaffolds of indole derivatives and screening them for different pharmacological activities .

properties

IUPAC Name

5-fluoro-7-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3FN2O4/c9-3-1-4-6(5(2-3)11(14)15)10-8(13)7(4)12/h1-2H,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGBLCTOGPSHGGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=O)N2)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-7-nitro-1H-indole-2,3-dione

CAS RN

954571-39-2
Record name 5-fluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 5-fluoro-1H-indole-2,3-dione (2.5 g, 15.0 mmol) in conc. H2SO4 (9 mL) was added very slowly fuming nitric acid (1.5 mL) at −5 to 0° C. The reaction mixture was stirred at the same temperature for one hour. After completion of the reaction, the reaction mixture was poured onto crushed ice and the resulting precipitate was filtered, washed with water (2-3 times) and dried under vacuum to obtain the title compound as yellow solid (3 g, 94.30%) which was used for the next step directly.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
9 mL
Type
solvent
Reaction Step One
Yield
94.3%

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